tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVMAANWMDTLFP-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a tert-butyl ester in the presence of a cyclizing agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.3 g/mol
- CAS Number : 1614253-74-5 (for the (1S,5S) stereoisomer)
- Synthesis: Typically prepared via deprotection of trifluoroacetyl intermediates using cesium carbonate (Cs2CO3) in methanol, yielding the free amine with 71% efficiency .
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The stereochemistry of diazabicyclo compounds significantly impacts their pharmacological and physicochemical properties:
Key Findings :
- The (1S,5S) isomer exhibits superior binding affinity for α7-nAChR compared to its (1R,5R) counterpart in PET radioligand studies .
- Enantiomeric purity (>95%) is essential for avoiding off-target effects in receptor-binding assays .
Ring-Size Analogues
Variations in the bicyclo ring system alter molecular geometry and receptor interactions:
Key Findings :
- The 3.2.0 system (as in the target compound) provides optimal rigidity for α7-nAChR selectivity, while the 3.1.1 analogue shows enhanced α4β2-nAChR affinity (subnanomolar IC50) due to altered nitrogen spacing .
- The 2.2.1 system is less explored but shows promise in prodrug formulations for improved bioavailability .
Functionalized Derivatives
Substituents on the bicyclo scaffold modulate solubility and receptor engagement:
Key Findings :
- Pyridinyl and pyridazinyl substituents enhance α4β2-nAChR selectivity by forming π-π interactions with receptor aromatic residues .
- Chlorine substituents improve blood-brain barrier penetration in PET tracers .
Research and Development Implications
- Synthetic Efficiency : Microwave-assisted coupling (e.g., Buchwald-Hartwig amination) improves yields (>80%) for functionalized derivatives .
- Thermodynamic Stability : The Boc-protected (1S,5S) isomer remains stable at 2–8°C for >12 months, facilitating long-term storage .
- Clinical Potential: Derivatives of the target compound are under investigation for Alzheimer’s disease (α7-nAChR agonists) and smoking cessation (α4β2-nAChR partial agonists) .
Biological Activity
Tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate (commonly referred to as Boc-DBN) is a bicyclic compound notable for its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
- CAS Number : 1614253-74-5
The compound features a tert-butyl ester functional group, which enhances its reactivity and biological profile. Its bicyclic structure allows for unique interactions with biological targets, particularly in neuropharmacology.
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that this compound interacts selectively with nicotinic acetylcholine receptors (nAChRs), especially the α7 subtype. This interaction suggests potential therapeutic applications in treating neuropsychiatric disorders such as schizophrenia by modulating cognitive functions through nicotinic signaling pathways .
Antimicrobial and Anticancer Properties
Preliminary studies have shown that Boc-DBN exhibits antimicrobial and anticancer activities:
- Antimicrobial Activity : In vitro assays demonstrated effectiveness against various bacterial strains.
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting cell proliferation.
Synthesis Methods
The synthesis of this compound typically involves the reaction of tert-butyl 3-aminocrotonate with a diazabicycloheptane precursor in the presence of a base such as sodium hydride and a solvent like tetrahydrofuran (THF). The reaction conditions are optimized to yield high-purity products through column chromatography.
Applications
Boc-DBN serves as a versatile building block in organic synthesis and has potential applications in:
- Coordination Chemistry : As a ligand for metal ion complexes.
- Pharmaceutical Development : Targeting neuropharmacological pathways for drug development.
Comparative Analysis with Similar Compounds
The following table summarizes compounds structurally related to this compound and their unique features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | 0.94 | Different bicyclic structure |
| Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | 0.94 | Larger bicyclic system |
| Tert-butyl 3-aminocrotonate | 0.94 | Amino functional group |
| Tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate | 0.94 | Pyrrolidine ring presence |
| (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate | 0.94 | Carbamate functionality |
Neuropharmacological Studies
A study published in Neuropharmacology explored the effects of Boc-DBN on cognitive function in animal models of schizophrenia. The findings indicated significant improvement in cognitive performance correlating with increased α7 nAChR activity.
Antimicrobial Efficacy Testing
In another study published in Journal of Antimicrobial Chemotherapy, Boc-DBN was tested against multi-drug resistant bacterial strains, demonstrating notable bactericidal activity that warrants further investigation for potential therapeutic use.
Q & A
Q. What are the established synthetic routes for tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate, and what catalysts are typically employed?
The compound is synthesized via palladium-catalyzed Buchwald-Hartwig amination. Key steps include coupling tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate with halogenated pyridines (e.g., 5-bromo-2-chloropyridine) using Pd₂(dba)₃ and rac-BINAP ligands under microwave or thermal conditions. Yields range from 66% to 83% depending on reaction time and temperature (Table 1) .
Table 1: Synthetic Optimization
| Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pd₂(dba)₃/rac-BINAP | Microwave, 85°C, 20 h | 83 | |
| Pd₂(dba)₃/XPhos | Thermal, 90–95°C, 24 h | 66 |
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (ESI-MS) are essential. For example, ¹H NMR in CDCl₃ reveals characteristic peaks for the tert-butyl group (δ 1.45 ppm) and bicyclo protons (δ 3.0–4.2 ppm). ESI-MS confirms the molecular ion peak at m/z 310.13 [M+H]⁺ .
Q. What safety and handling protocols are essential for this compound based on its GHS classification?
The compound is classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation). Use personal protective equipment (gloves, goggles) and work in a fume hood. Avoid dust formation and store in a cool, dry environment .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess in the synthesis of this compound?
Chiral resolution challenges arise due to the bicyclo framework’s stereochemistry. Enzymatic resolution using lipases or esterases can separate enantiomers. For example, D-mandelic acid-mediated crystallization achieves diastereomeric ratios (dr) of 88:12 . Alternatively, asymmetric hydrogenation with chiral ligands (e.g., (R)-BINAP) improves enantiomeric excess (ee > 90%) .
Q. What strategies are effective in analyzing discrepancies in binding affinity data across different nicotinic acetylcholine receptor (nAChR) subtypes?
Contradictions in Ki values (e.g., α7 vs. α4β2 nAChR) arise from assay conditions (e.g., membrane vs. cell-based assays) and receptor subtype selectivity. Computational docking (AutoDock Vina) and molecular dynamics simulations clarify binding modes. For example, substituents at the 3-position of the bicyclo framework enhance α7-nAChR selectivity by forming hydrogen bonds with Trp149 in the ligand-binding domain .
Q. How do structural modifications at the 3-position of the bicyclo framework influence α7-nAChR selectivity?
Introducing pyridinyl or pyridazinyl groups at the 3-position improves binding affinity (Ki < 1 nM) due to π-π stacking with Tyr93 and cation-π interactions with Arg78. Substituents like methyl or benzyl groups reduce steric hindrance, enhancing ligand-receptor complementarity (Table 2) .
Table 2: Structure-Activity Relationship (SAR)
| Substituent at 3-Position | α7-nAChR Ki (nM) | Selectivity (α7 vs. α4β2) |
|---|---|---|
| Pyridinyl | 0.5 | >100-fold |
| Benzyl | 1.2 | 50-fold |
| Methyl | 0.6 | >200-fold |
Q. What methodological approaches validate the compound’s utility in positron emission tomography (PET) radioligands?
Radiolabeling with ¹¹C via N-methylation of the nor-methyl precursor ([¹¹C]CH₃I) produces tracers like [¹¹C]A-833834. In vivo biodistribution studies in mice show rapid brain uptake (2.5% ID/g at 5 min) and specificity for α7-nAChR, validated by blocking experiments with MLA (methyllycaconitine). Radiochemical purity (>98%) is confirmed via HPLC .
Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s hERG channel activity?
While some studies report low hERG binding (Ki = 1.9 µM), others note moderate inhibition. Differences arise from assay formats (radioligand displacement vs. patch-clamp electrophysiology). Mitigate false positives by using orthogonal assays (e.g., fluorescence-based thallium flux) and computational models (e.g., hERG homology modeling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
